molecular formula C20H21NO3S B2603485 9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate CAS No. 211929-83-8

9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate

Cat. No.: B2603485
CAS No.: 211929-83-8
M. Wt: 355.45
InChI Key: XCABZTKGNAMBJK-AWEZNQCLSA-N
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Preparation Methods

The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate involves several steps. One common method includes the reaction of 9H-fluoren-9-ylmethanol with N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamic acid chloride under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate include:

Biological Activity

The compound 9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate (CAS No. 211929-83-8) is a derivative of fluorenyl carbamate, which has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C20H21NO3S
  • Molecular Weight : 355.46 g/mol
  • IUPAC Name : (9H-fluoren-9-yl)methyl (S)-(4-(methylthio)-1-oxobutan-2-yl)carbamate
  • Purity : >97%

Synthesis

The synthesis of this compound typically involves the reaction of fluorenyl derivatives with appropriate acylating agents under controlled conditions. The synthesis pathway often includes:

  • Formation of the fluorenyl core.
  • Introduction of the methylsulfanyl group.
  • Coupling with the carbamate moiety.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various fluorenyl derivatives, including this compound. The following table summarizes the minimum inhibitory concentrations (MIC) against different microbial strains:

Microbial StrainMIC (μg/mL)
Staphylococcus aureus>256
Enterococcus faecalis>256
Escherichia coliNot tested
Candida albicansNot tested

The data indicates that while the compound exhibits some activity against Gram-positive bacteria, it may not be effective against all strains tested, particularly multidrug-resistant organisms .

Anticancer Activity

In addition to antimicrobial properties, fluorenyl carbamates have been investigated for their potential anticancer effects. Preliminary studies suggest that certain derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study published in MDPI assessed several fluorenyl-hydrazinthiazole derivatives for their antimicrobial activity against multidrug-resistant strains. Although this specific compound was not the primary focus, it highlights the ongoing research into related structures and their biological potential .
  • Mechanistic Studies : Research has indicated that compounds similar to this compound can disrupt bacterial cell membranes and inhibit key metabolic pathways, leading to cell death .
  • Chemical Modifications : Alterations in the side chains of fluorenyl derivatives have been shown to enhance biological activity. For instance, modifications that increase lipophilicity or introduce additional functional groups can improve antimicrobial efficacy .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-25-11-10-14(12-22)21-20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,12,14,19H,10-11,13H2,1H3,(H,21,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCABZTKGNAMBJK-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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